![molecular formula C5H11NO2 B1605849 4-Morpholinemethanol CAS No. 4432-43-3](/img/structure/B1605849.png)
4-Morpholinemethanol
Overview
Description
4-Morpholinemethanol, also known as Morpholinomethanol or (Morpholin-4-yl)methanol, is a chemical compound . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of morpholines, including 4-Morpholinemethanol, has been a subject of significant research. Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 4-Morpholinemethanol is C6H13NO2 . Its molecular weight is 131.1729 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The N-methylation of morpholine with methanol gave a 95.3% conversion with a 93.8% selectivity of N-methylmorpholine under the optimum reaction condition . The present catalytic system is also applicable to other low-carbon primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Morpholinemethanol can be analyzed using various analytical techniques . These properties are important for understanding the compound’s interaction with biological environments .Scientific Research Applications
Antibiotic Activity Modulation
4-Morpholinemethanol derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their role in modulating antibiotic activity against multidrug-resistant strains. This compound, belonging to the sulfonamide class, has shown promising results in enhancing the effectiveness of antibiotics against resistant strains of various bacteria and fungi (Oliveira et al., 2015).
Pharmaceutical Importance of Morpholine Derivatives
Morpholine and its derivatives, including 4-Morpholinemethanol, play a significant role in pharmaceuticals. These compounds are essential in synthesizing various drugs due to their polarity, solubility, and low cost. They are a key component in developing therapeutic agents for a broad range of medical conditions (Rupak, Vulichi, & Kapur, 2016).
Fluorescent Imaging in Cellular Studies
4-Morpholinoscriptaid (4MS) has been used for fluorescent imaging in cellular studies. This compound demonstrates rapid cellular uptake and can be employed in intracellular studies to observe the activity of various cellular processes (Fleming et al., 2015).
Development of Potent Drugs
4-Morpholinemethanol derivatives have been used to develop potent, orally active drugs. For example, specific morpholine acetals have been synthesized as antagonists for the human neurokinin-1 (hNK-1) receptor, showing promise for the treatment of chronic disorders related to Substance P (Hale et al., 1998).
Synthesis and Bioassay of Morpholine Compounds
The synthesis of morpholine compounds, such as 4-benzyl-4-methylmorpholinium salts, has been explored for their physicochemical properties, cytotoxicity, and potential as new biomass solvents. These studies contribute to the understanding of the toxicity and application of morpholine derivatives (Pernak et al., 2011).
Morpholine in Medicinal Chemistry
Morpholine, as a structural component, is significant in medicinal chemistry due to its contribution to biological activities and pharmacokinetic profiles. The versatility of the morpholine scaffold has been extensively studied for its application in drug discovery and development (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety and Hazards
properties
IUPAC Name |
morpholin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-6-1-3-8-4-2-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBNPZMOBUCYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282934 | |
Record name | 4-Morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinemethanol | |
CAS RN |
4432-43-3 | |
Record name | 4-Morpholinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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